tenofovir disoproxil fumarate synthesis and characterization
tenofovir disoproxil fumarate synthesis and characterization
An in-depth technical guide on the synthesis and characterization of Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), designed for researchers, scientists, and drug development professionals.
Introduction
Tenofovir Disoproxil Fumarate (TDF) is a pivotal antiretroviral medication used in the management of HIV-1 and chronic hepatitis B infections.[1] Chemically designated as 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate, TDF is a prodrug of tenofovir.[2] The disoproxil and fumarate moieties enhance the oral bioavailability of the parent drug, tenofovir, which is an acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI).[2][3] Upon administration, TDF is absorbed and hydrolyzed to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate.[4] This active form inhibits the activity of viral reverse transcriptase and polymerase, leading to the termination of the viral DNA chain.
This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of Tenofovir Disoproxil Fumarate.
Chemical Synthesis
The industrial synthesis of TDF is a multi-step process that typically begins with the reaction of adenine (B156593) with (R)-propylene carbonate. The resulting intermediate, (R)-9-[2-(hydroxyl)propyl]adenine (HPA), is then phosphonylated and subsequently dealkylated to yield tenofovir. The final stages involve the esterification of tenofovir to form the disoproxil prodrug, followed by salt formation with fumaric acid to produce TDF.
Synthesis Pathway
The overall manufacturing process can be summarized in three main stages.
Caption: General synthesis workflow for Tenofovir Disoproxil Fumarate (TDF).
Experimental Protocols
Stage 1: Synthesis of (R)-9-[2-(hydroxyl)propyl]adenine (HPA)
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Adenine and an excess (approx. 1.3 equivalents) of (R)-propylene carbonate are reacted in the presence of a base like sodium hydroxide (B78521) in a solvent such as N,N-dimethylformamide (DMF).
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The reaction mixture is heated to around 120-145 °C and maintained for several hours.
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After the reaction is complete, the solvent is partially evaporated, and the product is crystallized, often by adding a suitable solvent like isopropanol, to yield HPA.
Stage 2: Synthesis of Tenofovir (PMPA)
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The HPA intermediate is condensed with a phosphonylating agent such as diethyl p-toluenesulfonyloxymethyl phosphonate. This reaction is typically carried out in the presence of a base like magnesium tert-butoxide in a solvent mixture (e.g., N-methylpyrrolidone (NMP) and toluene).
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The reaction is heated to approximately 75 °C for 5-6 hours.
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The resulting diethyl phosphonate ester is then hydrolyzed to produce tenofovir. This dealkylation step can be achieved using aqueous hydrobromic acid or bromotrimethylsilane (B50905) (TMSBr).
Stage 3: Synthesis of Tenofovir Disoproxil Fumarate (TDF)
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Tenofovir (PMPA) is suspended in a solvent like N-methylpyrrolidone (NMP) or N,N-dimethylacetamide.
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A base, typically triethylamine, is added to the mixture. A phase transfer catalyst such as tetrabutylammonium (B224687) bromide may also be added to improve reaction efficiency.
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Chloromethyl isopropyl carbonate (POC) is added, and the reaction is heated to 50-60 °C for several hours to form Tenofovir Disoproxil (TD) free base.
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The reaction mixture is cooled and worked up, often by adding it to chilled water to precipitate the crude product. The crude TD is then extracted with a solvent like dichloromethane.
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The organic layer containing the TD free base is concentrated. The oily residue is dissolved in isopropanol, and fumaric acid is added.
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The mixture is heated to dissolve the solids, then slowly cooled to induce crystallization. The resulting crystals are filtered, washed, and dried under vacuum to yield the final TDF product.
Synthesis Data
| Parameter | Stage 1 (HPA) | Stage 2 (Tenofovir) | Stage 3 (TDF) | Overall Yield | Reference |
| Key Reagents | Adenine, (R)-Propylene Carbonate, NaOH | HPA, Diethyl p-toluenesulfonyloxymethyl phosphonate, Mg(OtBu)2 | Tenofovir, Chloromethyl isopropyl carbonate, Triethylamine, Fumaric Acid | - | |
| Solvent | DMF | NMPO / Toluene | NMP / Isopropanol | - | |
| Yield | ~85% | - | ~53% (initial crystallization), ~90% (recrystallization) | ~24% (optimized process) |
Mechanism of Action
TDF acts as a prodrug that is converted intracellularly to the pharmacologically active tenofovir diphosphate, which competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for incorporation into newly forming viral DNA.
Caption: Mechanism of action of Tenofovir Disoproxil Fumarate (TDF).
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and quality of TDF.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of TDF and quantifying it in pharmaceutical dosage forms.
Experimental Protocol (Typical):
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Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate, pH adjusted to 2.3) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is prepared. A common ratio is 60:40 (Buffer:Acetonitrile).
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Standard Solution Preparation: A stock solution of TDF reference standard is prepared by dissolving an accurately weighed amount in a suitable solvent like methanol (B129727) to a concentration of 1 mg/mL. Working standards (e.g., 20-110 µg/ml) are prepared by further dilution with the mobile phase.
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Sample Preparation: For tablets, a number of tablets are weighed, crushed, and a quantity of powder equivalent to a specific dose is dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.
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Chromatographic Conditions: The analysis is performed using a C18 column with UV detection typically at 260 nm. The flow rate is generally maintained at 1.0-1.2 mL/min.
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Analysis: Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph. The TDF peak is identified by its retention time, and the purity or concentration is calculated by comparing the peak area with that of the standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hyper ODS2 C18 | Kromasil C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (90:10) | Buffer:Acetonitrile (60:40) | Buffer:Acetonitrile (60:40) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 260 nm | 254 nm | 260 nm |
| Retention Time | 2.1 min | 3.96 min | ~3.0 min |
| Linearity Range | 20-110 µg/mL | 1-6 µg/mL | - |
| Reference |
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating and confirming the molecular structure of TDF.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A full assignment of ¹³C NMR resonances has been achieved.
| Nucleus | Key Chemical Shifts (δ, ppm) | Reference |
| ¹H NMR | Signals corresponding to the adenine base, propyl chain, and the disoproxil groups. | |
| ¹³C NMR | Resonances for the purine (B94841) ring, the phosphonate vicinity, and the disoproxil fumarate moiety. |
4.2.2 Mass Spectrometry (MS) Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight of TDF and to identify and quantify metabolites and degradation products.
| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| LC-MS/MS | Positive ESI | 520.2 (M+H)⁺ | 288.0 (Tenofovir) | |
| LC-MS/MS | Positive ESI | 542.2 (M+Na)⁺ | - |
4.2.3 Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the TDF molecule, confirming its structure.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability and formulation. TDF is known to exist in different polymorphic forms.
4.3.1 Powder X-Ray Diffraction (PXRD) PXRD is a powerful technique for identifying the crystalline form of TDF. The crystalline nature of TDF Form I is confirmed by characteristic sharp peaks at specific 2θ angles.
| Form | Prominent 2θ Peaks | Reference |
| TDF Form I | 10.3°, 18.5°, 20°, 22°, 25°, 28°, 30° |
4.3.2 Differential Scanning Calorimetry (DSC) DSC is used to determine the melting point and thermal behavior of TDF. The thermogram for TDF typically shows a characteristic endothermic peak corresponding to its melting point.
| Parameter | Value | Reference |
| Melting Point | ~117 °C |
Impurity Profiling
During the synthesis and storage of TDF, several process-related impurities and degradation products can form. The identification and control of these impurities are mandated by regulatory agencies. Common impurities include mono-POC tenofovir, various tenofovir ethers, and dimers. These are typically identified and quantified using HPLC and LC-MS.
| Impurity Name | Chemical Name |
| Mono-POC Tenofovir | [[(1R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methylphosphonyl]methyl isopropyl carbonate |
| Tenofovir Disoproxil Dimer | C₃₉H₆₀N₁₀O₂₀P₂ |
| (S)-Isomer | [[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methyl ethoxy]methyl]phosphonicacid disoproxil fumarate |
| 9-Propenyladenine | 9-Propenyladenine |
Conclusion
The synthesis of Tenofovir Disoproxil Fumarate is a well-established, multi-step chemical process that has been optimized for industrial-scale production. Its characterization relies on a combination of robust chromatographic, spectroscopic, and solid-state analysis techniques. These methods are crucial for ensuring the identity, purity, quality, and consistency of the final drug product, thereby guaranteeing its safety and efficacy for patients.
